molecular formula C10H9N3O3S B2932816 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine CAS No. 2442597-50-2

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine

Cat. No.: B2932816
CAS No.: 2442597-50-2
M. Wt: 251.26
InChI Key: JRMVKDJEUGRVCH-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a nitrophenyl group. This compound is known for its diverse biological activities and is used in various scientific research applications. The molecular formula of this compound is C10H9N3O3S, and it has a molecular weight of 251.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine typically involves the reaction of 4-methoxy-3-nitroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine is unique due to its specific combination of a methoxy group, a nitro group, and a thiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-8-3-2-6(4-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMVKDJEUGRVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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